Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate
Description
Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is further linked to a 2-chloroquinolin-3-ylmethyl moiety. The Boc group is widely utilized in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical and agrochemical applications. The 2-chloroquinoline scaffold is notable for its aromatic heterocyclic structure, which often confers biological activity, such as antimicrobial or anticancer properties.
Properties
IUPAC Name |
tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)20-14(19)17-9-11-8-10-6-4-5-7-12(10)18-13(11)16/h4-8H,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQMCYXLDCTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with tert-butyl carbamate in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution) .
Scientific Research Applications
Chemistry: Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new molecules with potential biological activity, such as antimicrobial or anticancer properties .
Medicine: The compound’s potential biological activities make it a candidate for drug development. Researchers are investigating its use in developing new therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in creating high-performance materials and additives .
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound can be compared to structurally related tert-butyl carbamates, focusing on substituents, synthesis routes, and applications:
Key Comparisons:
Synthesis Methods
- Target compound : Likely synthesized via palladium-catalyzed cross-coupling (analogous to Compound 11 in , which used Suzuki-Miyaura coupling with Pd(dba)₂ and a boronate ester).
- Compound 11 : Achieved 98% yield under optimized conditions (100°C, 2 hours in dioxane/water with K₂CO₃) .
- Chlorosulfonyl analogs () : Synthesis details unspecified, but chlorosulfonyl groups typically introduce reactivity toward nucleophiles (e.g., amines or alcohols).
Spectroscopic Characterization Compound 11: ¹H NMR showed distinct signals for ethoxy (δ 1.33 ppm, triplet) and vinyl protons (δ 4.20–6.50 ppm), confirming the E-configuration . Target compound: Expected ¹H NMR signals would include aromatic quinoline protons (δ 7.50–8.50 ppm) and a Boc-group singlet (δ ~1.40 ppm).
Reactivity and Applications Quinoline derivatives: The chloro substituent in the target compound may participate in electrophilic substitution or metal-catalyzed coupling, enabling drug discovery applications. Chlorosulfonyl analogs: The sulfonyl chloride group in facilitates sulfonamide bond formation, useful in protease inhibitors or polymer chemistry. Benzene-based carbamates (e.g., Compound 11): Ethoxyvinyl groups enable further functionalization (e.g., cycloadditions) for complex heterocycles .
Physicochemical Properties Solubility: The Boc group enhances organic solubility in all compounds. Quinoline’s aromaticity may reduce water solubility compared to aliphatic analogs. Stability: Chlorosulfonyl groups () are moisture-sensitive, requiring anhydrous handling, whereas the Boc group is stable under basic conditions.
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Structural Versatility: Chlorosulfonyl analogs () demonstrate the adaptability of tert-butyl carbamates in introducing sulfonamide linkages, a feature absent in the quinoline-based target.
- Characterization Techniques : Tools like ¹H/¹³C NMR (used in ) and crystallographic software (e.g., SHELX , WinGX ) are critical for confirming the structures of such compounds.
Biological Activity
Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a chloro-substituted quinoline derivative, and a carbamate functional group. This unique structure enhances its lipophilicity and steric hindrance, which can influence its biological activity and solubility properties. The presence of the chloroquinoline moiety is particularly significant as it is often associated with various pharmacological effects.
Biological Activity
1. Antimicrobial Properties:
Research indicates that this compound exhibits promising antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
2. Anticancer Activity:
The compound has shown significant anticancer activity in various studies, particularly against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). It induces apoptosis in these cells, leading to cell cycle arrest and increased rates of necrosis . The mechanism involves the modulation of specific molecular targets, potentially inhibiting enzymes critical for cancer cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of late apoptosis |
| HCT116 | 12.3 | Cell cycle arrest in G0/G1 phase |
| MiaPaCa-2 | 15.0 | Activation of early and late apoptosis |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions essential for survival and proliferation.
- Receptor Modulation: By binding to specific receptors, the compound can modulate signaling pathways that lead to apoptosis and cell cycle arrest.
Case Studies
Case Study 1: Anticancer Efficacy
A study assessed the anticancer effects of this compound on A549 and HCT116 cell lines using the MTT assay. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, demonstrating its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL, indicating moderate to strong antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
